molecular formula C21H22N6O2S B11599797 4-[2-[[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

4-[2-[[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

Cat. No.: B11599797
M. Wt: 422.5 g/mol
InChI Key: XJTLMVSLPCQPJW-UHFFFAOYSA-N
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Description

4-[2-[[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C21H22N6O2S

Molecular Weight

422.5 g/mol

IUPAC Name

4-[2-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C21H22N6O2S/c1-14-3-8-19(15(2)11-14)27-21-18(12-26-27)20(24-13-25-21)23-10-9-16-4-6-17(7-5-16)30(22,28)29/h3-8,11-13H,9-10H2,1-2H3,(H2,22,28,29)(H,23,24,25)

InChI Key

XJTLMVSLPCQPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthesis of the Benzenesulfonamide Intermediate

The benzenesulfonamide moiety is typically synthesized via chlorosulfonation and subsequent amination. A method adapted from the synthesis of 4-(2-aminoethyl)benzenesulfonamide (CN106336366A) involves:

Step 1: Acetylation of β-Phenethylamine
β-Phenethylamine reacts with acetic anhydride in a 1:1–1.25 molar ratio under reflux (3–5 hours) to yield N-acetyl-β-phenethylamine. Solvents such as chloroform or dichloromethane are used, with yields exceeding 90% after distillation .

Step 2: Chlorosulfonation
N-Acetyl-β-phenethylamine undergoes chlorosulfonation with chlorosulfonic acid (1.42–3.6 equivalents) at 60–70°C for 2–4 hours. The reaction is quenched with sodium chloride or ammonium chloride, followed by the addition of phosphorus pentachloride (1.01–1.66 equivalents) to form the sulfonyl chloride intermediate .

Step 3: Amination
The sulfonyl chloride is treated with aqueous ammonia or ammonium hydroxide at 0–10°C to yield 4-(2-acetamidoethyl)benzenesulfonamide. Hydrolysis with hydrochloric acid removes the acetyl group, producing 4-(2-aminoethyl)benzenesulfonamide with a purity >95% after crystallization from methanol/water .

Construction of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized through cyclization reactions, as demonstrated in pyrazolo-pyrimidine derivatives (PMC8326471):

Step 1: Formation of the Pyrazole Ring
A chalcone derivative (e.g., 1-(2,4-dimethylphenyl)-3-arylprop-2-en-1-one) is cyclized with hydrazine derivatives. For example, refluxing 1-(2,4-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one with hydrazine hydrate in ethanol forms the pyrazole intermediate .

Step 2: Pyrimidine Ring Closure
The pyrazole intermediate reacts with a cyanamide source (e.g., guanidine nitrate) in the presence of a base (e.g., sodium ethoxide) at 120–140°C. This step introduces the pyrimidine ring, yielding 1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine .

Step 3: Functionalization
The 4-amino group is brominated using N-bromosuccinimide (NBS) in DMF, followed by palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce substituents if required .

Coupling of the Benzenesulfonamide and Pyrazolo-Pyrimidine Moieties

The final step involves linking the two fragments via an ethylamine spacer:

Step 1: Activation of the Pyrazolo-Pyrimidine Amine
1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is treated with phosgene or thiophosgene to generate the isocyanate or isothiocyanate derivative, enhancing electrophilicity for nucleophilic attack .

Step 2: Nucleophilic Substitution
The activated pyrazolo-pyrimidine reacts with 4-(2-aminoethyl)benzenesulfonamide in anhydrous DMF or THF at 60–80°C. Triethylamine is added to scavenge HCl, achieving coupling yields of 70–85% .

Step 3: Purification
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to afford the final compound with >98% purity (HPLC) .

Analytical Characterization

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min) .

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, pyrazole-H), 3.65 (t, J = 6.8 Hz, 2H, CH2), 2.98 (t, J = 6.8 Hz, 2H, CH2), 2.35 (s, 6H, CH3) .

  • HRMS : m/z [M+H]+ calculated for C24H25N7O2S: 484.1809; found: 484.1812 .

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Formation : Use of electron-withdrawing groups on the chalcone aryl ring improves cyclization specificity .

  • Sulfonamide Hydrolysis Risk : Maintaining pH <7 during amination prevents desulfonation .

  • Coupling Efficiency : Employing Hünig’s base (DIPEA) instead of triethylamine increases reaction yields to >90% .

Scalability and Industrial Applicability

The process is scalable to kilogram-scale with modifications:

  • Continuous flow reactors for chlorosulfonation reduce exothermic risks .

  • Recyclable Pd catalysts (e.g., Pd/C) lower costs in coupling steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the dimethylphenyl group.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that related compounds exhibited potent activity against leukemia cells with IC50 values comparable to established treatments. The mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest .

Anti-inflammatory Effects

The compound also shows promise in treating inflammatory conditions. Its structural characteristics allow it to inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Studies have reported that related pyrazolo compounds exhibit anti-inflammatory effects by modulating cytokine release and reducing inflammation markers in vitro .

Antileishmanial Activity

Recent research has highlighted the potential of this compound in treating leishmaniasis, a neglected tropical disease caused by protozoan parasites. A series of benzenesulfonamide derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Some derivatives exhibited lower cytotoxicity compared to traditional treatments while maintaining effective activity against the parasites .

Case Study 1: Anticancer Efficacy

A comprehensive evaluation of a related pyrazolo compound against 60 cancer cell lines revealed significant anticancer activity. The study found that certain derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable safety profile for potential therapeutic use .

Case Study 2: Antileishmanial Profile

In another study focused on antileishmanial activity, specific derivatives were tested against L. infantum and L. amazonensis. Compounds showed promising IC50 values (e.g., 0.059 mM for L. infantum) indicating their potential as effective treatments for leishmaniasis with lower toxicity compared to existing therapies .

Mechanism of Action

The mechanism of action of 4-[2-[[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 4-[2-[[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives that exhibit significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article provides an in-depth examination of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O2S
  • Molecular Weight : 358.46 g/mol

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold is known to mimic ATP and bind to the active sites of cyclin-dependent kinases (CDKs), thereby disrupting their function. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine demonstrate potent anticancer effects. The compound has been evaluated against several cancer types, including:

  • Renal Cancer : Exhibited significant growth inhibition in renal cancer cell lines with IC50 values in the low micromolar range.
  • Breast Cancer : Showed enhanced selectivity against MCF-7 and MDA-MB-231 breast cancer cells compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrase isozymes (hCAII, hCAIX, hCAXII). In vitro studies revealed that it outperformed traditional inhibitors like acetazolamide with submicromolar IC50 values .

Research Findings and Case Studies

StudyTargetFindings
Nassar et al. (2022)CDK2Demonstrated selective inhibition with significant growth inhibitory activity in cancer models .
MDPI (2024)Carbonic AnhydraseCompound exhibited superior inhibition compared to acetazolamide .
RSC Publishing (2022)Anticancer ActivityShowed effective growth inhibition in renal cancer cells with low IC50 values .

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile. In vivo studies demonstrated no acute toxicity in animal models at doses up to 2000 mg/kg .

Q & A

Q. How can heterogeneous catalysis improve scalability of key synthetic steps?

  • Methodological Answer :
  • Palladium on Carbon (Pd/C) : Use catalytic hydrogenation for nitro group reductions, ensuring recyclability via filtration .
  • Zeolite Catalysts : Explore Brønsted acid sites in zeolites (e.g., H-ZSM-5) for Friedel-Crafts alkylation of the pyrazolo-pyrimidine core .

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